
Febuxostat-acyl-B-D-glucuronide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Febuxostat Acyl-©micro-D-glucuronide is a metabolite of Febuxostat, a potent, selective, and non-purine xanthine oxidase inhibitor. Febuxostat is primarily used to treat chronic hyperuricemia in patients with gout by reducing the production of uric acid .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Febuxostat Acyl-©micro-D-glucuronide involves the glucuronidation of Febuxostat. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction conditions often include a buffered aqueous solution at a pH suitable for enzyme activity, typically around pH 7.4 .
Industrial Production Methods
Industrial production of Febuxostat Acyl-©micro-D-glucuronide follows similar principles but on a larger scale. The process involves the use of bioreactors to maintain optimal conditions for the enzymatic reaction. The product is then purified using chromatographic techniques to achieve the desired purity .
化学反応の分析
Types of Reactions
Febuxostat Acyl-©micro-D-glucuronide undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Common reagents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols .
科学的研究の応用
Febuxostat Acyl-©micro-D-glucuronide has several scientific research applications:
Chemistry: Used as a reference standard in analytical chemistry to study the metabolism of Febuxostat.
Biology: Investigated for its role in the metabolic pathways of xanthine oxidase inhibitors.
Medicine: Studied for its potential therapeutic effects and safety profile in treating hyperuricemia and gout.
Industry: Used in the development of new pharmaceuticals and in quality control processes.
作用機序
Febuxostat Acyl-©micro-D-glucuronide exerts its effects by inhibiting the enzyme xanthine oxidase, which is responsible for the production of uric acid. By reducing the activity of this enzyme, the compound lowers serum uric acid levels, thereby preventing the formation of urate crystals and reducing inflammation in gout patients .
類似化合物との比較
Similar Compounds
Allopurinol: Another xanthine oxidase inhibitor used to treat hyperuricemia and gout.
Oxypurinol: A metabolite of Allopurinol with similar inhibitory effects on xanthine oxidase.
Uniqueness
Febuxostat Acyl-©micro-D-glucuronide is unique due to its non-purine structure, which allows for selective inhibition of xanthine oxidase without affecting other purine-related pathways. This selectivity reduces the risk of side effects commonly associated with purine analogs like Allopurinol .
特性
分子式 |
C22H24N2O9S |
|---|---|
分子量 |
492.5 g/mol |
IUPAC名 |
6-[2-[3-cyano-4-(2-methylpropoxy)phenyl]-4-methyl-1,3-thiazole-5-carbonyl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C22H24N2O9S/c1-9(2)8-31-13-5-4-11(6-12(13)7-23)19-24-10(3)18(34-19)21(30)33-22-16(27)14(25)15(26)17(32-22)20(28)29/h4-6,9,14-17,22,25-27H,8H2,1-3H3,(H,28,29) |
InChIキー |
ZRXRMGPMLDOOKN-UHFFFAOYSA-N |
正規SMILES |
CC1=C(SC(=N1)C2=CC(=C(C=C2)OCC(C)C)C#N)C(=O)OC3C(C(C(C(O3)C(=O)O)O)O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


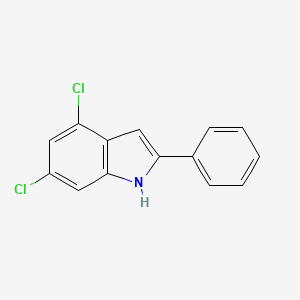
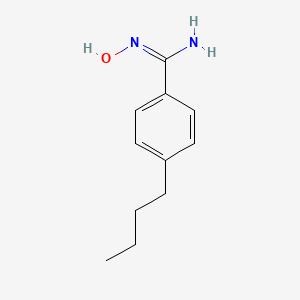
![N-[2-(7,8-dimethyl-2-oxo-1H-quinolin-3-yl)ethyl]naphthalene-2-carboxamide](/img/structure/B14111746.png)
![2-[(2E)-2-benzylidenehydrazinyl]-1,3-benzoxazole](/img/structure/B14111747.png)
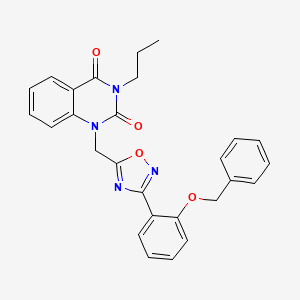
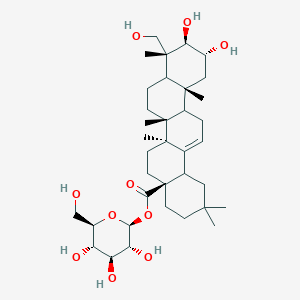
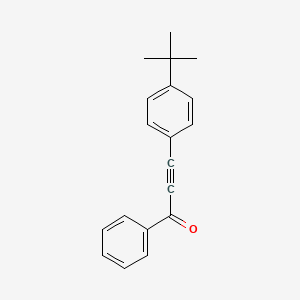
![Ethyl 4-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-7-chloro-2-oxo-1,2-dihydroquinoline-3-carboxylate](/img/structure/B14111773.png)
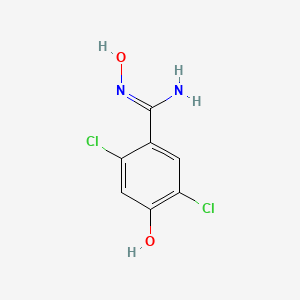
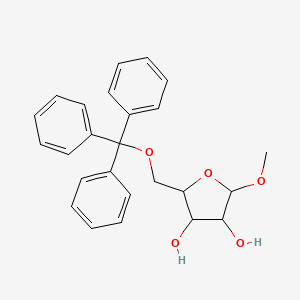
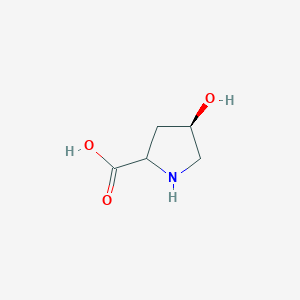
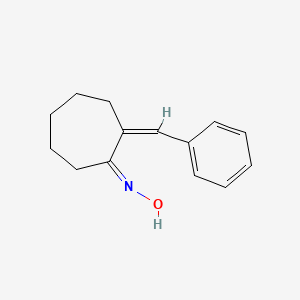
![N-(3-methyl-1-(4-oxo-1-phenyl-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-1H-pyrazol-5-yl)-5-nitrofuran-2-carboxamide](/img/structure/B14111813.png)
![N-(2-chlorobenzyl)-2-(2-(naphthalen-1-yl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl)acetamide](/img/structure/B14111814.png)
